2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate
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Overview
Description
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate, commonly known as sulfoxaflor, is a novel insecticide that belongs to the sulfoximine chemical class. Sulfoxaflor has been developed as a potent insecticide with a unique mode of action that selectively targets sap-feeding insects while remaining safe for non-target organisms such as mammals, birds, and beneficial insects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate involves the reaction of 2-(methylsulfinyl)benzylamine with 4-chlorophenyl isocyanate in the presence of a suitable solvent and base.
Starting Materials
2-(methylsulfinyl)benzylamine, 4-chlorophenyl isocyanate, Suitable solvent, Base
Reaction
Dissolve 2-(methylsulfinyl)benzylamine in a suitable solvent., Add a base to the solution to deprotonate the amine group., Slowly add 4-chlorophenyl isocyanate to the solution while stirring., Allow the reaction mixture to stir at room temperature for several hours., Quench the reaction by adding an acid to the mixture., Extract the product with a suitable solvent., Purify the product by recrystallization or column chromatography.
Mechanism Of Action
Sulfoxaflor acts on the nicotinic acetylcholine receptor (nAChR) of insects, which is essential for normal nerve function. Sulfoxaflor binds to the nAChR and disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.
Biochemical And Physiological Effects
Sulfoxaflor has been shown to have a low toxicity to mammals, birds, and beneficial insects. It is rapidly metabolized and eliminated from the body, reducing the risk of bioaccumulation. Sulfoxaflor has also been found to have no significant impact on soil microorganisms and plant growth.
Advantages And Limitations For Lab Experiments
Sulfoxaflor has several advantages for lab experiments, including its high efficacy against sap-feeding insects and low toxicity to non-target organisms. However, its use may be limited in some cases due to its short residual activity and potential for insect resistance development.
Future Directions
There are several future directions for research on sulfoxaflor, including the development of new formulations and delivery methods, the study of its potential impact on pollinators and other non-target organisms, and the investigation of its synergistic effects with other insecticides. Additionally, further research is needed to better understand the mechanisms of insect resistance to sulfoxaflor and to develop strategies for managing resistance.
Scientific Research Applications
Sulfoxaflor has been extensively studied for its insecticidal properties against a wide range of sap-feeding insects such as aphids, whiteflies, and mealybugs. It has been shown to have high efficacy against these pests, even at low doses. Sulfoxaflor has also been found to have a low toxicity to non-target organisms such as bees and butterflies, making it a promising option for integrated pest management programs.
properties
IUPAC Name |
(2-methylsulfinylphenyl)methyl N-(4-chlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-21(19)14-5-3-2-4-11(14)10-20-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFDUVNXXBDRBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfinyl)benzyl N-(4-chlorophenyl)carbamate |
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